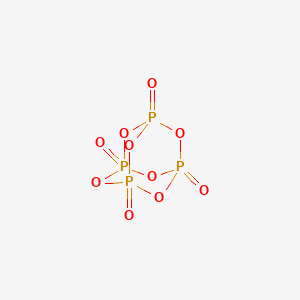







|
REACTION_CXSMILES
|
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[O-][P:7]([O-:10])([O-:9])=[O:8].[O-][P:12]([O-:15])([O-])=[O:13].[O-:16][P:17]([O-])([O-])=O.[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].S(=O)(=O)(O)O>>[O:5]=[P:1]12[O:4][P:7]3([O:10][P:12]([O:15][P:17]([O:9]3)([O:3]1)=[O:16])(=[O:13])[O:2]2)=[O:8] |f:1.2.3.4.5.6.7.8.9|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
be diluted
|
|
Type
|
CUSTOM
|
|
Details
|
digested or reacted with the acid)
|
|
Type
|
CUSTOM
|
|
Details
|
to yield a crude aqueous phosphoric acid solution in which
|
|
Type
|
FILTRATION
|
|
Details
|
This slurry is filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to separate most of the undissolved gypsum and other solid impurities
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 35% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |